REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([F:11])[c:5]([C:6](=[O:7])[NH2:8])[cH:9][cH:10]1.[C:25]([CH:26]1[CH2:27][CH2:28][CH2:29][CH2:30][C:31]1=[O:32])(=[O:33])[CH3:34].[CH3:43][S:44]([CH3:45])=[O:46].[Cu:41][I:42].[K+:19].[K+:20].[NH2:12][C:13]([C:14](=[O:15])[OH:16])([CH3:17])[CH3:18].[O-:21][C:22]([O-:23])=[O:24].[O:35]=[CH:36][N:37]([CH3:38])[CH3:39].[OH2:40]>>[c:2]1([NH:12][C:13]([C:14](=[O:15])[OH:16])([CH3:17])[CH3:18])[cH:3][c:4]([F:11])[c:5]([C:6](=[O:7])[NH2:8])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccc(Br)cc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C1CCCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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[Cu]I
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cu]I
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(C)(N)C(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
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Name
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|
Type
|
product
|
Smiles
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CC(C)(Nc1ccc(C(N)=O)c(F)c1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |